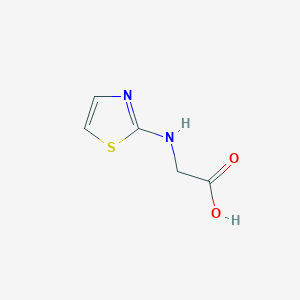

2-(1,3-噻唑-2-基氨基)乙酸

描述

2-(1,3-Thiazol-2-ylamino)acetic acid is a chemical compound that has been studied for its synthesis and properties. It is a derivative of thiazole, which is a heterocyclic compound that contains both sulfur and nitrogen atoms.

Synthesis Analysis

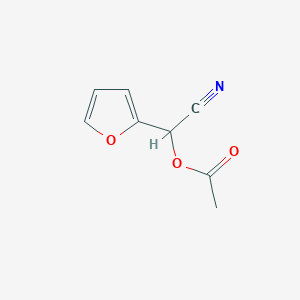

- Efficient synthesis methods for thiazole derivatives, like 2-(1,3-Thiazol-2-ylamino)acetic acid, have been developed. For example, Kanai et al. (1993) described the synthesis of a related compound, (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, starting from 2-[(fluoromethoxy)imino]-1,3-propanedinitrile, with its structure determined by X-ray crystallography (Kanai et al., 1993).

- Chen Ai-lian (2008) described a synthesis route for 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-alkoxyimino acetic acid, using cyanoacetamide as the starting material and involving steps like oximation, alkylation, aminolysis, bromation, and cyclization (Chen Ai-lian, 2008).

科学研究应用

化学合成和生物活性

MAP 激酶 p38α 抑制剂:已开发出 2-(1,3-噻唑-2-基氨基)乙酸衍生物作为 p38α 丝裂原活化蛋白激酶 (MAPK) 的有效抑制剂,展示出显著的生物活性 (Getlik et al., 2012)。

杂环化合物的合成:该化合物已用于合成各种杂环化合物,包括在超声辐射下合成萘噁嗪衍生物 (Pelit & Turgut, 2016)。

抗病毒和抗微生物活性:涉及 2-(1,3-噻唑-2-基氨基)乙酸衍生物的新型吡啶-噻唑杂合物分子显示出高抗增殖活性,针对各种肿瘤细胞系,表明其作为抗癌剂的潜力 (Ivasechko et al., 2022)。

与金属形成复合物:该化合物与镍、铜和锌等金属形成复合物,已被合成和表征 (Singh & Baruah, 2008)。

工业和药用化学

腐蚀抑制:包括与 2-(1,3-噻唑-2-基氨基)乙酸相关的噻唑衍生物已被研究作为甲酸和乙酸溶液中对轻钢的腐蚀抑制剂 (Quraishi & Sharma, 2005)。

生物活性核的合成:该化合物已被用于合成生物活性核,如咪唑、噻唑、苯噁嗪和喹唑啉,这些核显示出中等抗菌和抗真菌活性 (Youssef et al., 2015)。

抗菌和抗真菌活性:某些 2-(1,3-噻唑-2-基氨基)乙酸衍生物展示出显著的抗菌和抗真菌活性,突显了它们在制药应用中的潜力 (Kaplancıklı et al., 2004)。

未来方向

Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . In the last few decades, a lot of work has been done on thiazole ring to find new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

属性

IUPAC Name |

2-(1,3-thiazol-2-ylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c8-4(9)3-7-5-6-1-2-10-5/h1-2H,3H2,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVWDBMBPUMMLCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30306986 | |

| Record name | 2-(1,3-thiazol-2-ylamino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30306986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-Thiazol-2-ylamino)acetic acid | |

CAS RN |

79858-47-2 | |

| Record name | N-2-Thiazolylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79858-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 184814 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079858472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC184814 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184814 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(1,3-thiazol-2-ylamino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30306986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(Benzylamino)phenyl]methanol](/img/structure/B1267176.png)

![1-Bromo-3-methylimidazo[1,5-a]pyrazine](/img/structure/B1267177.png)

![3-Bromodibenzo[b,d]furan](/img/structure/B1267186.png)